2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile
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Description
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile (2C4MSPBN) is a chemical compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 222.6 g/mol and a melting point of 33-35°C. 2C4MSPBN is a versatile compound with a wide range of uses in organic chemistry, pharmaceuticals, and biochemistry.
Scientific Research Applications
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile
is a chemical compound with the molecular weight of 183.66 . This compound is often used in the field of chemical synthesis .
Phenol derivatives, such as 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
properties
IUPAC Name |
2-chloro-4-(2-methylsulfanylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-16)13(15)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFSJOXTVBOKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742684 |
Source
|
Record name | 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile | |
CAS RN |
1237083-91-8 |
Source
|
Record name | 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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